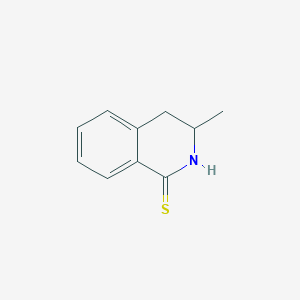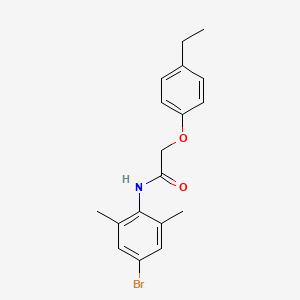![molecular formula C18H29NO7 B6004639 N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B6004639.png)
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as DMPEA-OX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA-OX is a selective agonist of the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and anxiety.
Mecanismo De Acción
DMPEA-OX is a selective agonist of the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and anxiety. Activation of the 5-HT2C receptor by DMPEA-OX leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating reward and motivation. DMPEA-OX also activates the pro-opiomelanocortin (POMC) neurons in the hypothalamus, which are involved in regulating food intake and body weight.
Biochemical and Physiological Effects
DMPEA-OX has been shown to have various biochemical and physiological effects. Studies have shown that DMPEA-OX can increase the release of dopamine and norepinephrine in the brain, which are involved in regulating reward and motivation. DMPEA-OX has also been found to increase the expression of POMC in the hypothalamus, leading to a reduction in food intake and body weight. Additionally, DMPEA-OX has been shown to have anxiolytic effects in rats, suggesting its potential use as an anti-anxiety medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPEA-OX has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist of the serotonin 5-HT2C receptor, which allows for specific targeting of this receptor. Additionally, DMPEA-OX has been shown to have potent effects on food intake and body weight, making it a useful tool for studying obesity. However, one limitation is that DMPEA-OX is a relatively new compound, and its long-term effects are not yet known. Another limitation is that DMPEA-OX can be difficult to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on DMPEA-OX. One direction is to further investigate its potential as an anti-obesity drug. Studies could focus on optimizing dosing and delivery methods to maximize its effectiveness. Another direction is to explore its potential as a treatment for addiction. Studies could investigate its effects on other drugs of abuse and explore potential combination therapies. Additionally, further research could be done to understand the long-term effects of DMPEA-OX and its potential for use in clinical settings.
Métodos De Síntesis
DMPEA-OX can be synthesized by reacting 2,5-dimethylphenol with 2-bromoethylamine, followed by a Williamson ether synthesis with 3-methoxy-1-propanol. The resulting compound is then treated with oxalic acid to form DMPEA-OX in its oxalate salt form.
Aplicaciones Científicas De Investigación
DMPEA-OX has been studied for its potential therapeutic applications in various areas, including obesity, addiction, and anxiety. Studies have shown that DMPEA-OX can reduce food intake and body weight in rats, suggesting its potential use as an anti-obesity drug. DMPEA-OX has also been shown to reduce cocaine self-administration in rats, indicating its potential use as a treatment for addiction. Additionally, DMPEA-OX has been found to have anxiolytic effects in rats, suggesting its potential use as an anti-anxiety medication.
Propiedades
IUPAC Name |
N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14-5-6-15(2)16(13-14)20-12-11-19-10-8-17-7-4-9-18-3;3-1(4)2(5)6/h5-6,13,17H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEDCSTZSJXOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)

![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)


![5-methoxy-3-methyl-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B6004581.png)
![2-[2-(2-pyrimidinylamino)ethyl]-4(3H)-quinazolinone trifluoroacetate](/img/structure/B6004593.png)
![3-{2-[4-(ethoxycarbonyl)-4-(3-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004595.png)
![1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6004608.png)
![4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6004613.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6004617.png)
![N-(2-chlorobenzyl)-3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6004622.png)
![1-(2,5-dimethylphenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B6004630.png)
![5-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6004647.png)